molecular formula C24H20F2N4O4S2 B2401723 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 1216742-87-8

2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide

Cat. No. B2401723
M. Wt: 530.56
InChI Key: GQFHUIQMTUKQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H20F2N4O4S2 and its molecular weight is 530.56. The purity is usually 95%.
BenchChem offers high-quality 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Synthesis and Anticancer Activity : 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide and its derivatives have been explored for their potential in anticancer therapy. Specifically, derivatives of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides, when tested against leukemia cell lines, have demonstrated selective cytotoxic effects, highlighting their promise in targeted cancer treatments (Horishny, Arshad, & Matiychuk, 2021).

Heteroaromatic Decarboxylative Claisen Rearrangement Reactions : The compound has been involved in studies focusing on decarboxylative Claisen rearrangement reactions. Furan-2-ylmethyl derivatives have undergone such rearrangements to yield 2,3-disubstituted heteroaromatic products, signifying the compound's utility in complex organic synthesis processes (Craig, King, Kley, & Mountford, 2005).

Antinociceptive and Anti-inflammatory Properties : The compound's framework, particularly involving the furan-2-ylmethyl component, has been investigated for antinociceptive and anti-inflammatory properties. Certain derivatives have exhibited significant activities in these domains, further expanding the compound's relevance in therapeutic contexts (Selvam, Karthik, Palanirajan, & Ali, 2012).

Antitumor Potential

Thieno[2,3-d]pyrimidines as Potential Thymidylate Synthase Inhibitors : Studies have synthesized and investigated thieno[2,3-d]pyrimidine derivatives, similar in structure to the compound , as potential thymidylate synthase inhibitors. These compounds are of interest due to their potential antitumor properties, although their effectiveness varies based on specific structural modifications (Gangjee, Qiu, & Kisliuk, 2004).

Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase : Compounds structurally related to 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide have been designed and synthesized as dual inhibitors of dihydrofolate reductase and thymidylate synthase. These compounds exhibit notable antitumor activities and represent a step forward in the development of potent anticancer drugs (Gangjee, Lin, Kisliuk, & McGuire, 2005).

properties

IUPAC Name

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N4O4S2/c1-13(31)29-7-6-16-19(11-29)36-22-21(16)23(33)30(10-15-3-2-8-34-15)24(28-22)35-12-20(32)27-18-5-4-14(25)9-17(18)26/h2-5,8-9H,6-7,10-12H2,1H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFHUIQMTUKQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)CC5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide

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